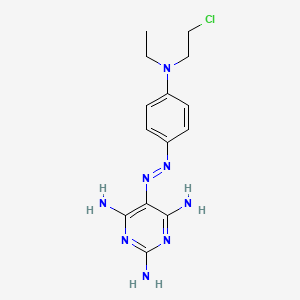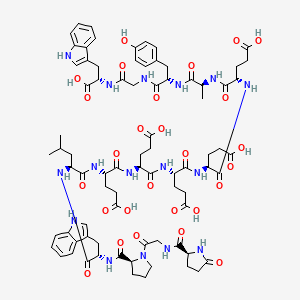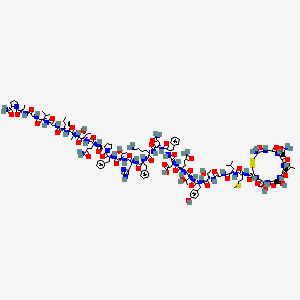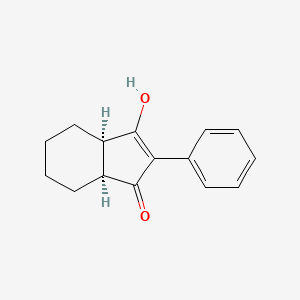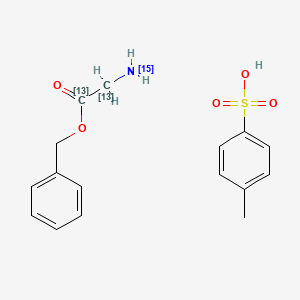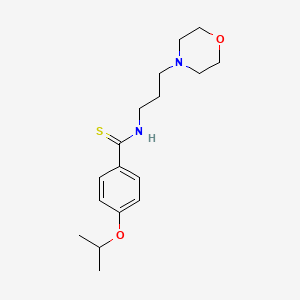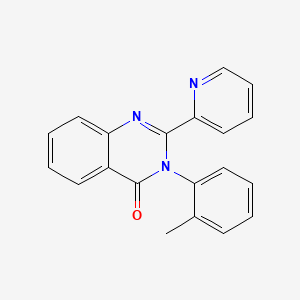
H-Orn-NA carbonate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Orn-NA carbonate salt is a compound that belongs to the class of organic carbonates It is characterized by the presence of an ornithine derivative and a carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Orn-NA carbonate salt typically involves the reaction of ornithine derivatives with carbonate sources under controlled conditions. One common method is the reaction of ornithine with sodium carbonate in an aqueous medium. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired carbonate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
H-Orn-NA carbonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate group to other functional groups.
Substitution: The carbonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
H-Orn-NA carbonate salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of H-Orn-NA carbonate salt involves its interaction with specific molecular targets and pathways. The carbonate group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The ornithine derivative may interact with amino acid transporters and enzymes, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sodium carbonate: A common carbonate salt used in various industrial applications.
Calcium carbonate: Widely used in the production of cement, lime, and as a dietary supplement.
Potassium carbonate: Used in glass manufacturing and as a buffering agent.
Uniqueness
H-Orn-NA carbonate salt is unique due to its specific structure, combining an ornithine derivative with a carbonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1 |
InChI Key |
NVUXEINXRSYOMP-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN)N.C(=O)(O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


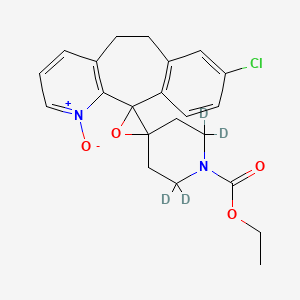
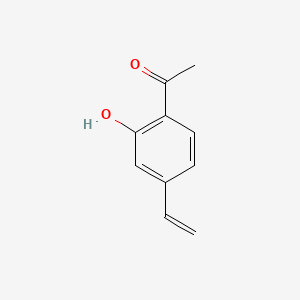
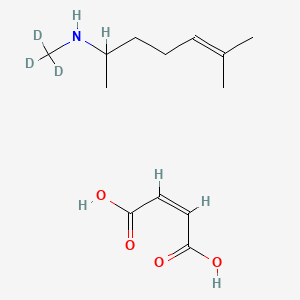
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
